molecular formula C9H10Cl3NO2S B11641558 2,5-dichloro-N-(3-chloropropyl)benzenesulfonamide

2,5-dichloro-N-(3-chloropropyl)benzenesulfonamide

Cat. No.: B11641558
M. Wt: 302.6 g/mol
InChI Key: HCWPWQKTPPMBJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dichloro-N-(3-chloropropyl)benzenesulfonamide typically involves electrophilic aromatic substitution reactions. The general mechanism includes the formation of a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate, followed by the removal of a proton to yield the substituted benzene ring . Specific reaction conditions and reagents may vary, but common methods include the use of chlorinating agents and sulfonamide precursors.

Industrial Production Methods

Industrial production of this compound may involve large-scale electrophilic aromatic substitution reactions under controlled conditions to ensure high yield and purity. The process typically includes steps such as chlorination, sulfonation, and subsequent substitution reactions.

Chemical Reactions Analysis

Types of Reactions

2,5-dichloro-N-(3-chloropropyl)benzenesulfonamide undergoes various chemical reactions, including:

    Substitution Reactions: Commonly involves nucleophilic substitution where the chlorine atoms can be replaced by other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation to form sulfonic acids or reduction to form amines.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Major Products

    Substitution: Products include various substituted benzenesulfonamides.

    Oxidation: Products include sulfonic acids.

    Reduction: Products include amines.

Scientific Research Applications

2,5-dichloro-N-(3-chloropropyl)benzenesulfonamide has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,5-dichloro-N-(3-chloropropyl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interfere with cellular processes by binding to specific receptors or proteins. Detailed studies on its molecular targets and pathways are essential to fully understand its effects .

Comparison with Similar Compounds

Similar Compounds

  • 2,5-dichloro-N-(3-chloro-2-methylphenyl)benzenesulfonamide
  • 2,5-dichloro-N-(3,4-dimethylphenyl)benzenesulfonamide

Uniqueness

Compared to similar compounds, 2,5-dichloro-N-(3-chloropropyl)benzenesulfonamide is unique due to its specific substitution pattern and the presence of the 3-chloropropyl group.

Properties

Molecular Formula

C9H10Cl3NO2S

Molecular Weight

302.6 g/mol

IUPAC Name

2,5-dichloro-N-(3-chloropropyl)benzenesulfonamide

InChI

InChI=1S/C9H10Cl3NO2S/c10-4-1-5-13-16(14,15)9-6-7(11)2-3-8(9)12/h2-3,6,13H,1,4-5H2

InChI Key

HCWPWQKTPPMBJB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)S(=O)(=O)NCCCCl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.